molecular formula C9H7F2NO2 B13606331 5-(2,3-Difluorophenyl)oxazolidin-2-one

5-(2,3-Difluorophenyl)oxazolidin-2-one

Katalognummer: B13606331
Molekulargewicht: 199.15 g/mol
InChI-Schlüssel: MXVDJDKBCCAUAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibiotics. The presence of the difluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activity or different pharmacokinetic properties .

Wirkmechanismus

The mechanism of action of 5-(2,3-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is primarily bacteriostatic, but it can be bactericidal against certain strains . The molecular targets include the 23S ribosomal RNA of the 50S subunit, which is crucial for the compound’s antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5-(2,3-Difluorophenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an antibacterial agent. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C8H7F2N1O1C_8H_7F_2N_1O_1, which reflects the presence of a difluorophenyl substituent that enhances its lipophilicity and stability.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, disrupting the translation process essential for bacterial growth. This mechanism is similar to that of other well-known oxazolidinone antibiotics like linezolid and tedizolid.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The compound's efficacy can be attributed to its structural modifications that enhance binding affinity to bacterial ribosomes.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against methicillin-resistant strains
Enterococcus faecalis1 µg/mLShows activity against vancomycin-resistant strains
Streptococcus pneumoniae0.25 µg/mLDemonstrated reduced susceptibility in some strains

Potential Anticancer Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit anticancer activity. A study evaluated several oxazolidinone derivatives for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that some derivatives displayed promising cytotoxicity without affecting non-tumorigenic cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-717.66Induces apoptosis via caspase activation
HeLa31.10Causes G1 phase arrest and ROS production

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Optimized conditions typically include specific solvents like THF or acetonitrile and bases such as potassium tert-butoxide to enhance yield and selectivity.

Case Studies and Research Findings

Recent studies have focused on the broader implications of oxazolidinones in treating resistant infections and their potential as anticancer agents. For instance:

  • Case Study 1 : A research group reported on a series of oxazolidinone derivatives showing enhanced activity against multidrug-resistant Staphylococcus aureus.
  • Case Study 2 : Another study highlighted the ability of certain oxazolidinones to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a dual role in antibacterial and anticancer therapies.

Eigenschaften

Molekularformel

C9H7F2NO2

Molekulargewicht

199.15 g/mol

IUPAC-Name

5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13)

InChI-Schlüssel

MXVDJDKBCCAUAB-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.